

Application Note: Quantitative Analysis of 2-Hydroxypent-2-enoic Acid Using HPLC-UV

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Compound of Interest		
Compound Name:	2-Hydroxypent-2-enoic acid	
Cat. No.:	B15465670	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxypent-2-enoic acid is a molecule of interest in various fields, including organic synthesis and pharmaceutical development. A robust and reliable analytical method is essential for its quantification in different sample matrices. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of **2-hydroxypent-2-enoic acid**. The described method is simple, accurate, and precise, making it suitable for routine analysis in a quality control or research environment. The methodology is based on reversed-phase chromatography, which is a common and effective technique for the separation of organic acids.

Principle of the Method

The method employs a reversed-phase C18 column to separate **2-hydroxypent-2-enoic acid** from other components in the sample. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on the nonpolar stationary phase.[1][2] The analyte is detected by its absorbance in the low UV region, characteristic of the carbon-carbon double bond and the carboxylic acid functional group.[1] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.



Experimental Protocols

- 1. Materials and Reagents
- **2-Hydroxypent-2-enoic acid** reference standard: (Purity ≥ 98%)
- Acetonitrile (ACN): HPLC grade
- Methanol (MeOH): HPLC grade
- Potassium dihydrogen phosphate (KH2PO4): Analytical grade
- Phosphoric acid (H3PO4): Analytical grade
- Water: Deionized (18.2 MΩ·cm)
- Sample solvent: Mobile phase
- 2. Instrumentation and Chromatographic Conditions
- HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase: A filtered and degassed solution of 20 mM potassium dihydrogen phosphate buffer adjusted to pH 2.5 with phosphoric acid, and acetonitrile in a ratio of 95:5 (v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 μL.
- UV Detection Wavelength: 210 nm.[3][4]
- Run Time: Approximately 10 minutes.
- 3. Preparation of Solutions

Methodological & Application





- Mobile Phase Preparation: Dissolve 2.72 g of KH2PO4 in 1 L of deionized water. Adjust the pH to 2.5 using phosphoric acid. Filter the buffer through a 0.45 μm membrane filter. The mobile phase is prepared by mixing 950 mL of the buffer with 50 mL of acetonitrile. Degas the solution before use.
- Standard Stock Solution (1000 μg/mL): Accurately weigh 25 mg of **2-hydroxypent-2-enoic acid** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample solvent.
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the sample solvent to achieve concentrations in the range of 1-100 µg/mL.
- Sample Preparation: The sample preparation will depend on the matrix. For simple aqueous samples, filtration through a 0.45 μm syringe filter may be sufficient.[2] For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

4. Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5][6]

- Specificity: The ability of the method to unequivocally assess the analyte in the presence of
 components that may be expected to be present. This was evaluated by injecting a blank
 (sample solvent) and a sample spiked with the analyte to ensure no interfering peaks at the
 retention time of 2-hydroxypent-2-enoic acid.
- Linearity: The linearity of the method was established by analyzing the calibration standards at six different concentration levels. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.
- Accuracy: The accuracy was determined by the recovery of known amounts of the analyte spiked into a blank matrix at three concentration levels (low, medium, and high). The percentage recovery was calculated.
- Precision:



- Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of a standard solution at 100% of the test concentration on the same day.
- Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on three different days. The results were expressed as the relative standard deviation (%RSD).
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were calculated based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data from the method validation experiments are summarized in the tables below.

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	≥ 2000	4500
%RSD of Peak Area (n=6)	≤ 2.0%	0.8%

Table 2: Linearity Data

Parameter	Result
Linearity Range	1 - 100 μg/mL
Regression Equation	y = 45872x + 1234
Correlation Coefficient (r²)	0.9998

Table 3: Accuracy and Precision Data



Spiked Concentration (µg/mL)	Recovery (%)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=3 days)
10	99.5	1.5	1.8
50	101.2	0.9	1.2
90	99.8	0.7	1.0

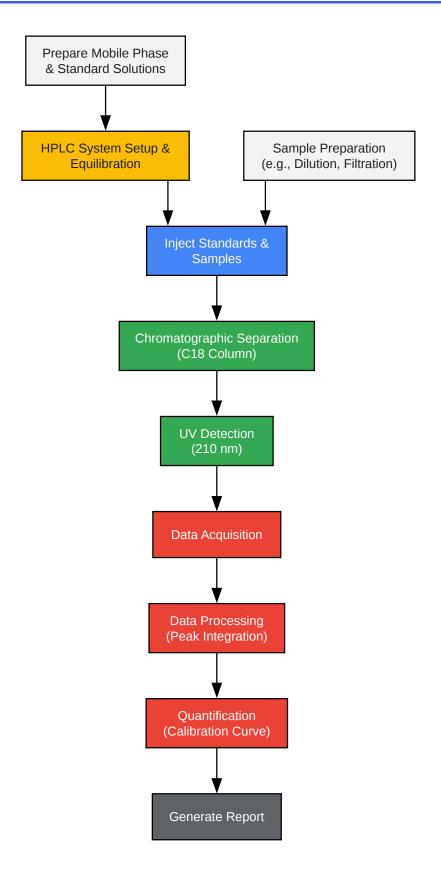
Table 4: LOD and LOQ

Parameter	Result
Limit of Detection (LOD)	0.3 μg/mL
Limit of Quantitation (LOQ)	1.0 μg/mL

Visualization

Experimental Workflow Diagram





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Caption: Workflow for the quantitative analysis of 2-hydroxypent-2-enoic acid by HPLC-UV.



Conclusion

The developed HPLC-UV method provides a reliable and efficient means for the quantitative analysis of **2-hydroxypent-2-enoic acid**. The method is specific, linear, accurate, and precise over the concentration range of 1-100 μ g/mL. The simple mobile phase and isocratic elution make it a cost-effective and straightforward protocol for routine use in various laboratory settings. The validation data demonstrates that the method is fit for its intended purpose.

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